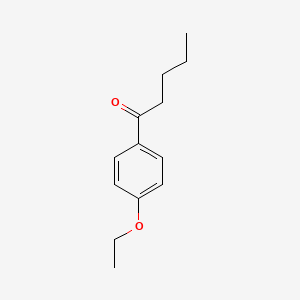

1-(4-Ethoxyphenyl)pentan-1-one

Description

Structural Classification and Nomenclature in Organic Chemistry

1-(4-Ethoxyphenyl)pentan-1-one is categorized as an aromatic ketone. Its structure is characterized by a central ketone functional group (a carbonyl group bonded to two carbon atoms). One side of this ketone is attached to a phenyl ring, making it aromatic, and the other to a five-carbon alkyl chain (a pentanoyl group). The phenyl ring is further substituted at the para (4-position) with an ethoxy group (-OCH2CH3), which classifies the molecule as an alkoxy-substituted aromatic ketone.

In accordance with the International Union of Pure and Applied Chemistry (IUPAC) rules, the systematic name is This compound . This name is derived by identifying the longest carbon chain containing the ketone, which is a pentanone. The phenyl ring with its ethoxy substituent is treated as a group attached to the first carbon of the pentanone chain. The compound is also known by other names such as 4'-Ethoxyvalerophenone and p-Ethoxyvalerophenone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H18O2 molport.comscbt.comcymitquimica.comchemdiv.com |

| Molecular Weight | 206.28 g/mol molport.comcymitquimica.comchemdiv.com |

| CAS Number | 66286-24-6 molport.com |

| InChI Key | DUECLJUTAAHBSG-UHFFFAOYSA-N molport.comcymitquimica.comchemdiv.com |

Historical Context and Significance in Synthetic Organic Chemistry

Aromatic ketones are foundational structures in organic synthesis, largely due to the versatile reactivity of the ketone group. azom.comwaseda.jp The historical development of synthetic routes to compounds like this compound is intrinsically linked to the advent of the Friedel-Crafts acylation reaction in 1877. masterorganicchemistry.com This reaction provides a principal method for attaching an acyl group to an aromatic ring. chemguide.co.uklibretexts.org

The synthesis of this compound is typically achieved by the Friedel-Crafts acylation of ethoxybenzene with either pentanoyl chloride or pentanoic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride (AlCl3). google.com The presence of the ethoxy group on the benzene (B151609) ring directs the incoming acyl group primarily to the para position, leading to the desired product.

The significance of this compound in synthetic organic chemistry lies in its role as a versatile intermediate. The ketone functional group can be readily transformed into other functionalities like alcohols, amines, or alkanes, allowing for the construction of more complex molecular architectures. chemguide.co.uk This makes it a valuable building block in the synthesis of a wide range of organic compounds.

Research Landscape and Emerging Areas of Inquiry

The structural motif of an alkoxy-substituted aromatic ketone is prevalent in many molecules of interest, particularly in medicinal chemistry and materials science. lidsen.comresearchgate.net Consequently, current research often utilizes this compound and its analogues as starting materials for the synthesis of novel compounds.

Detailed Research Findings:

Medicinal Chemistry: Research has explored the use of similar ethoxyphenyl structures as intermediates in the preparation of bioactive molecules. ontosight.ai The core structure can be modified to create libraries of compounds for screening against various biological targets.

Materials Science: Aromatic ketones are known for their photochemical properties. Recent research has focused on developing new methods for synthesizing aromatic ketones, which are important structural motifs in pharmaceutically active molecules and natural products. lidsen.comresearchgate.net

Catalysis: There is ongoing research into more efficient and environmentally friendly methods for Friedel-Crafts acylations. This includes the use of ionic liquids as both solvent and catalyst to avoid traditional chlorine-containing solvents and simplify product isolation. google.com

Emerging Areas of Inquiry:

One-Pot Transformations: Recent advancements have focused on developing novel one-pot processes to convert aromatic ketones into other valuable chemical entities, such as aromatic esters. azom.comwaseda.jp This streamlines synthesis, reduces waste, and makes the process more efficient for applications in pharmaceutical synthesis and materials science. azom.com

Heteroaromatic Swapping: An innovative strategy in medicinal chemistry involves the modification of aromatic rings into heteroaromatic rings to improve properties like metabolic stability. chemrxiv.org A recently developed method enables the direct swapping of the aromatic ring in ketones like this compound with a heteroaromatic ring, expanding the toolkit for creating novel bioactive compounds. chemrxiv.org

Photocatalysis: Metal-free, visible-light-induced C-H oxygenation has emerged as a mild and efficient method for synthesizing aromatic ketones at room temperature using air as the oxidant. lidsen.comresearchgate.net This approach offers a more sustainable alternative to traditional synthetic methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUECLJUTAAHBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethoxyphenyl Pentan 1 One and Its Derivatives

Classical Synthetic Pathways

Traditional methods for synthesizing 1-(4-ethoxyphenyl)pentan-1-one have long been established in organic chemistry, with Friedel-Crafts acylation and Grignard reactions being the most prominent.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of phenetole (B1680304) (ethoxybenzene) with pentanoyl chloride or pentanoic anhydride (B1165640).

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, making it more electrophilic. masterorganicchemistry.com The phenetole then attacks the acylium ion, leading to the formation of the desired ketone. The ethoxy group of phenetole is an ortho-, para-director, meaning it directs the incoming acyl group to the positions ortho and para to it on the benzene (B151609) ring. Due to steric hindrance, the para-substituted product, this compound, is generally the major product.

One of the significant advantages of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting arene, which helps to prevent multiple acylations. organic-chemistry.org

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound Synthesis

| Feature | Description |

| Reactants | Phenetole (ethoxybenzene) and pentanoyl chloride or pentanoic anhydride. |

| Catalyst | Typically a Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com |

| Reaction Type | Electrophilic aromatic substitution. organic-chemistry.org |

| Key Intermediate | Acylium ion. |

| Product Selectivity | The ethoxy group directs acylation to the para position, yielding this compound as the major product. |

Grignard Reaction-Based Syntheses

Grignard reactions offer a versatile alternative for the synthesis of this compound. This method involves the use of an organomagnesium halide, known as a Grignard reagent. masterorganicchemistry.com

A common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with pentanenitrile. The Grignard reagent adds to the nitrile to form an intermediate imine salt, which upon acidic workup, hydrolyzes to yield the ketone.

Alternatively, a Grignard reagent derived from a pentyl halide, such as pentylmagnesium bromide, can be reacted with a 4-ethoxybenzoyl derivative, like 4-ethoxybenzoyl chloride. However, this method can be complicated by the potential for the Grignard reagent to add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. masterorganicchemistry.com To circumvent this, less reactive organometallic reagents or specific reaction conditions are often employed.

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of ketones like this compound, often focusing on transition metal catalysis and principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. mdpi.comsemanticscholar.orgsioc-journal.cn These reactions allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

For the synthesis of this compound, a palladium- or copper-catalyzed coupling reaction could be employed. For instance, a Stille, Suzuki, or Sonogashira coupling could be used to connect a 4-ethoxyphenyl group with a suitable five-carbon acyl fragment. mdpi.com These reactions often proceed under milder conditions and with greater functional group tolerance than classical methods.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. rsc.org In the synthesis of this compound, this can involve the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.

For example, research into solid acid catalysts for Friedel-Crafts reactions can reduce the waste associated with traditional Lewis acid catalysts. Additionally, developing synthetic routes that minimize the number of steps and maximize atom economy are central to green chemistry.

Stereoselective Synthesis and Enantiomeric Resolution

For derivatives of this compound that contain a chiral center, stereoselective synthesis or the resolution of enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. drugs.ie

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. ucl.ac.uk This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. For instance, an asymmetric reduction of a precursor could yield a chiral alcohol, which is then oxidized to the desired ketone.

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. psu.edu This is often accomplished by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. psu.edunih.gov For ketones, derivatization to a chiral ketal or imine followed by separation is a common strategy. High-performance liquid chromatography (HPLC) with a chiral stationary phase is also a powerful technique for separating enantiomers. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Well-established, good yields, prevents polyacylation. organic-chemistry.org | Requires stoichiometric amounts of Lewis acid catalyst, can generate significant waste. |

| Grignard Reaction | Versatile, can be used to form various ketones. masterorganicchemistry.com | Can be sensitive to moisture and other functional groups, potential for side reactions. masterorganicchemistry.comacs.org |

| Transition Metal-Catalyzed Coupling | High efficiency and selectivity, milder reaction conditions, greater functional group tolerance. mdpi.comsemanticscholar.org | Catalysts can be expensive and sensitive to air and moisture. |

| Green Chemistry Approaches | Environmentally friendly, reduced waste, increased safety. | May require development of new catalysts and reaction conditions. |

| Stereoselective Synthesis/Resolution | Provides access to single enantiomers, crucial for pharmaceutical applications. drugs.ie | Can be complex and require multiple steps, may involve expensive chiral reagents or catalysts. ucl.ac.uk |

Synthesis of Analogues and Precursors

The synthesis of analogues and precursors of this compound is primarily achieved through methods that construct the aromatic ketone scaffold. The Friedel-Crafts acylation is a cornerstone reaction for this purpose, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction typically involves reacting an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comdocbrown.info

Key precursors for this compound include phenetole (ethoxybenzene) and valeryl chloride (pentanoyl chloride) or valeric anhydride. The reaction between these would yield the target ketone. Analogues can be generated by varying either the aromatic precursor or the acylating agent. For instance, using different alkoxybenzenes would produce a range of 1-(alkoxyphenyl)pentan-1-ones.

Several specific synthetic approaches for related structures have been documented:

Friedel-Crafts Acylation Variants : This reaction is widely used for preparing a variety of aromatic ketones. sigmaaldrich.comgoogle.com For example, the acylation of arenes with acetyl chloride can be catalyzed by an imidazolium-based ionic liquid. sigmaaldrich.com The reaction is fundamental for producing intermediates for more complex molecules. sigmaaldrich.comnih.gov

Synthesis from Aryl Nitriles : Ketone precursors can be obtained from aryl nitriles. nih.gov This provides an alternative route to the desired ketone structure.

Synthesis of Alkoxy-Substituted Ketones : Analogues such as 1-(4-alkoxyphenyl)propan-1-ones have been synthesized through the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones. researchgate.net Furthermore, 1-(4-methoxyphenyl)pentan-1-one (B167500) was prepared by the methylation of 1-(4-hydroxyphenyl)pentan-1-one. nih.gov

Chalcone (B49325) Synthesis : Precursors like 4-ethoxyacetophenone can be used to synthesize chalcone derivatives. This is typically achieved through a Claisen-Schmidt condensation with an appropriate benzaldehyde (B42025), such as p-methoxy benzaldehyde, in the presence of a base like sodium hydroxide. rjlbpcs.comrjptonline.org

Ortho-Alkylation : Substituted aromatic ketones can be further modified. For example, the catalytic alkylation of aromatic ketones at the ortho position by alkenes offers a direct way to introduce alkyl groups with high selectivity. orgsyn.org

Synthesis from Halonitroarenes : A multi-step process for preparing thioether-substituted aromatic ketones begins with the reaction of an aromatic nucleus substituted with a halide and an ortho nitro group. google.com

The following table summarizes various synthetic methodologies for precursors and analogues of this compound.

| Product Type | Precursors | Reagents/Conditions | Method | Reference |

| Aromatic Ketones | Arene, Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | sigmaaldrich.comdocbrown.info |

| 1-(4-Methoxyphenyl)pentan-1-one | 1-(4-Hydroxyphenyl)pentan-1-one | MeI, K₂CO₃, Acetone (B3395972) (reflux) | Methylation | nih.gov |

| Chalcone Derivatives | p-Ethoxyacetophenone, p-Methoxybenzaldehyde | Sodium Hydroxide | Claisen-Schmidt Condensation | rjlbpcs.comrjptonline.org |

| 1-(4-Substitutedphenyl)-2-pyrrolidin-1-yl-pentan-1-ones | Aryl Nitriles or Substituted Aryl Precursors | n-BuMgCl; H₂SO₄; AlCl₃, Br₂; Pyrrolidine | Grignard/Friedel-Crafts/Amination | nih.govdrugs.ie |

| Ortho-Alkylated Aromatic Ketones | Aromatic Ketone, Alkene | RuH₂(CO)(PPh₃)₃ | Catalytic Ortho-Alkylation | orgsyn.org |

Purification and Isolation Techniques

The purification and isolation of aromatic ketones like this compound are critical steps to ensure the purity of the final product. A variety of standard and advanced techniques are employed, depending on the scale of the reaction and the nature of the impurities.

Common Purification Methods:

Recrystallization : This is a frequently used method for purifying solid aromatic ketones. google.comgoogle.com The choice of solvent is crucial; a rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., acetone for ketones). rochester.edu The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. nih.govrjlbpcs.com Ethanol or ethanol/toluene mixtures are commonly used for recrystallizing related acetophenone (B1666503) derivatives. scispace.com

Distillation : For liquid ketones or those with a sufficiently low boiling point, distillation is an effective purification method, particularly after a Friedel-Crafts synthesis. google.com

Chromatography : Column chromatography is a versatile and widely applied technique for the purification of aromatic ketones. google.com

Flash Column Chromatography : This is a rapid form of column chromatography performed on silica (B1680970) gel (e.g., 200-300 mesh) and is used to purify a wide range of ketone derivatives. rsc.orgrsc.org Eluent systems such as ethyl acetate/cyclohexane or ethyl acetate/petroleum ether are common. rsc.orgorgsyn.org

High-Performance Liquid Chromatography (HPLC) : For analytical separation or final purification of small quantities, HPLC is often used. nih.govrsc.org

Other Chromatographic Methods : Techniques like low-pressure liquid chromatography (LPLC), vacuum liquid chromatography (VLC), and medium-pressure liquid chromatography (MPLC) are also used for fractionation and purification. rsc.org Anion exchange and gel filtration chromatography have also been reported for the separation of related compounds. researchgate.net

Extraction Techniques:

Liquid-Liquid Extraction : This is a fundamental step in the work-up of many syntheses to separate the product from the reaction mixture. nih.gov

Bisulfite Extraction : This chemical separation method is particularly useful for separating aldehydes and reactive ketones from other organic compounds. nih.gov The ketone reacts with sodium bisulfite to form a charged adduct, which can be extracted into an aqueous layer, separating it from non-reactive components. jove.com

Advanced Extraction Methods : For extracting acetophenones from natural sources, methods like pressurized liquid extraction (PLE) and ultrasonic-assisted extraction (UAE) have been optimized. nih.govnih.gov

The following table provides an overview of purification techniques applicable to this compound and its analogues.

| Technique | Principle | Typical Application | Reference |

| Recrystallization | Differential solubility of compound and impurities at different temperatures. | Purification of solid ketones and derivatives. | nih.govgoogle.comrochester.edu |

| Distillation | Separation based on differences in boiling points. | Purification of liquid ketones post-synthesis. | google.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | General purpose purification of crude reaction mixtures. | google.comrsc.orgorgsyn.org |

| Bisulfite Extraction | Reversible reaction of ketones with bisulfite to form a water-soluble adduct. | Separation of reactive ketones from mixtures. | nih.govjove.com |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperature and pressure. | Extraction from solid matrices, e.g., plant material. | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction efficiency. | Extraction from solid matrices, often using ionic liquids. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 1 4 Ethoxyphenyl Pentan 1 One

Reactions at the Carbonyl Group

The carbonyl group (C=O) in 1-(4-Ethoxyphenyl)pentan-1-one is a primary site for chemical transformations, including reductions, nucleophilic additions, and condensations.

Reduction Reactions

The ketone functionality of aryl alkyl ketones can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) are effective for this transformation. evitachem.com For instance, the reduction of the related compound 4-chloro-1-(4-ethoxyphenyl)butan-1-one (B8704703) with sodium borohydride yields the corresponding secondary alcohol. evitachem.com Biocatalytic reductions using microorganisms or isolated enzymes have also been explored for similar ketones, often providing high enantioselectivity. researchgate.netgoogle.com For example, Weissella paramesenteroides has been successfully used to reduce 1-(4-methoxyphenyl)propan-1-one to the corresponding (R)-alcohol with high yield and enantiomeric excess. researchgate.net

Table 1: Reduction Reactions of Related Phenyl Alkyl Ketones

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

| 4-Chloro-1-(4-ethoxyphenyl)butan-1-one | Sodium borohydride | 4-Chloro-1-(4-ethoxyphenyl)butan-1-ol | Not specified | evitachem.com |

| 1-(4-Methoxyphenyl)propan-1-one | Weissella paramesenteroides N7 | (R)-1-(4-Methoxyphenyl)propan-1-ol | 94% | researchgate.net |

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. Grignard reagents and organolithium compounds are common nucleophiles used to form new carbon-carbon bonds. For example, the reaction of aldehydes with n-butyllithium or Grignard reagents results in the formation of secondary alcohols. nih.gov While direct examples for this compound are scarce, studies on similar ketones demonstrate this reactivity. nih.govacs.org The addition of nucleophiles like 1H-1,2,4-triazole to chalcone (B49325) precursors, which are α,β-unsaturated ketones, proceeds via a conjugate addition (a type of nucleophilic addition). mdpi.com

Condensation Reactions

Condensation reactions, such as the Claisen-Schmidt condensation, are used to synthesize α,β-unsaturated ketones (chalcones). researchgate.netjocpr.com This reaction typically involves an aromatic ketone and an aromatic aldehyde in the presence of a base. For example, 4'-ethoxyacetophenone (B44001) can react with 4-fluorobenzaldehyde (B137897) to form (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. researchgate.net Similarly, this compound could potentially undergo condensation with various aldehydes to form the corresponding chalcone derivatives. The presence of a nitro group on the benzaldehyde (B42025) can influence the outcome of the reaction, sometimes favoring the formation of a 3-hydroxy-propan-1-one intermediate instead of the fully dehydrated chalcone. jocpr.com

Reactions at the Aromatic Ring

The ethoxy-substituted phenyl group of this compound directs the regioselectivity of reactions on the aromatic ring and influences its reactivity.

Electrophilic Aromatic Substitution Reactions

Oxidation Reactions

The aromatic ring and the alkyl side chain of this compound can undergo oxidation under certain conditions. The benzylic position (the carbon atom of the pentyl chain attached to the carbonyl group) is particularly susceptible to oxidation. rsc.org For instance, the oxidation of 1-methoxy-4-propylbenzene (B87226) can yield 1-(4-methoxyphenyl)propan-1-one. rsc.org Stronger oxidizing agents can lead to the cleavage of the aromatic ring or oxidation of the ethoxy group. evitachem.com

Table 2: Oxidation Reactions of Related Compounds

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 1-Methoxy-4-propylbenzene | Not specified | 1-(4-Methoxyphenyl)propan-1-one | 49% | rsc.org |

| 1-Ethyl-4-methoxybenzene | Not specified | 1-(4-Methoxyphenyl)ethanone | 54% | rsc.org |

Reactions Involving the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) on the phenyl ring is a key functional group that can undergo specific chemical transformations, most notably ether cleavage.

Ether Cleavage Reactions

The cleavage of the ether linkage in this compound, an aryl alkyl ether, is a characteristic reaction that typically proceeds under strong acidic conditions. libretexts.org The reaction involves breaking the carbon-oxygen bond of the ether. For aryl alkyl ethers, the cleavage consistently occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. libretexts.org This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.

The process is generally carried out using strong hydrohalic acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.org When this compound is treated with an excess of HBr or HI, the ethoxy group is cleaved to yield 1-(4-hydroxyphenyl)pentan-1-one and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.orggoogle.com The reaction first involves the protonation of the ether oxygen by the strong acid. Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the ethyl group in an Sₙ2 reaction, displacing the phenoxide group. libretexts.org

The resulting phenol (B47542) does not typically react further to form an aryl halide because the carbon-oxygen bond of the phenol is significantly stronger and less susceptible to nucleophilic substitution. libretexts.org

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over others in a multifunctional molecule. Given that this compound possesses a ketone, an ether, and an aromatic ring, various chemoselective transformations are possible.

For instance, the selective reduction of the ketone group can be achieved without affecting the ether linkage or the aromatic ring. This is a common transformation in organic synthesis. thieme-connect.com Mild reducing agents like sodium borohydride (NaBH₄) are highly effective at reducing ketones to secondary alcohols while being unreactive towards ethers and aromatic systems under standard conditions.

Conversely, it is possible to modify the aromatic ring while leaving the ketone and ether groups intact. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to the positions ortho to the activating ethoxy group. The choice of reagents and reaction conditions is critical to ensure that the ketone does not undergo undesired reactions, such as enolization followed by halogenation at the α-position.

The ethoxy group itself can be the target of chemoselective cleavage using specific reagents like boron tribromide (BBr₃) or strong acids, as previously discussed, which would leave the ketone group untouched under controlled conditions. libretexts.org

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific research findings or data sets for its advanced spectroscopic characterization were found in the available public domain resources.

Searches were conducted for 1H NMR (Proton Nuclear Magnetic Resonance), 13C NMR (Carbon-13 Nuclear Magnetic Resonance), multinuclear NMR techniques, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) data. While information on analogous compounds with similar structures (such as those with a methoxy (B1213986) group instead of an ethoxy group, or with different alkyl chain lengths) is available, the specific analytical data for this compound could not be retrieved.

Consequently, the following sections on the advanced spectroscopic characterization and structural elucidation of this compound cannot be populated with the detailed, scientifically accurate research findings and data tables as requested. The creation of an article that strictly adheres to the provided outline is not possible without this foundational data.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. upi.edu IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in polarizability. mdpi.com

The vibrational spectrum of 1-(4-ethoxyphenyl)pentan-1-one is determined by the motions of its specific chemical bonds and functional groups. The primary regions of interest include the aromatic C-H stretching, the carbonyl (C=O) stretching, the C-O-C ether linkages, and the various vibrations of the alkyl chain.

Aromatic Ring Vibrations: The 1,4-disubstituted (para) benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the ring typically appear in the 1610-1580 cm⁻¹ and 1520-1470 cm⁻¹ ranges. The para-substitution pattern is often confirmed by a strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ region of the IR spectrum.

Carbonyl Group Vibration: The ketone functional group (C=O) is one of the most prominent features in the vibrational spectrum. For an aryl alkyl ketone, a strong C=O stretching absorption is anticipated in the infrared spectrum, typically between 1690 and 1680 cm⁻¹. This frequency is slightly lower than that of a simple aliphatic ketone due to the resonance effect of the aromatic ring, which imparts partial single-bond character to the C=O bond.

Ether Linkage Vibrations: The ethoxy group (-O-CH₂-CH₃) is characterized by the C-O-C stretching vibrations. Aromatic ethers typically show a strong, asymmetric C-O-C stretch around 1270-1230 cm⁻¹ and a symmetric stretch near 1050-1010 cm⁻¹.

Alkyl Chain Vibrations: The pentanoyl group features a four-carbon alkyl chain. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are expected in the 2975-2850 cm⁻¹ region. Bending (scissoring, wagging, twisting) and rocking vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹). For instance, CH₂ scissoring is typically observed near 1470-1450 cm⁻¹.

The following table summarizes the expected vibrational assignments for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aromatic Ring | C=C Stretch | 1610 - 1470 | Medium-Strong | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend (para) | 860 - 800 | Strong | Weak |

| Ketone | C=O Stretch | 1690 - 1680 | Strong | Medium |

| Ether | C-O-C Asymmetric Stretch | 1270 - 1230 | Strong | Medium-Weak |

| Ether | C-O-C Symmetric Stretch | 1050 - 1010 | Medium | Medium-Weak |

| Alkyl Chain (CH₂, CH₃) | C-H Stretch | 2975 - 2850 | Strong | Strong |

| Alkyl Chain (CH₂) | Scissoring Bend | 1470 - 1450 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. nist.gov

The absorption of UV radiation in this compound is governed by its primary chromophore, the 4-ethoxybenzoyl group. A chromophore is a part of a molecule responsible for its color, or more broadly, its UV-Vis absorption. science-softcon.de In this case, the chromophore consists of the benzene ring conjugated with the carbonyl group. The ethoxy substituent on the ring acts as an auxochrome—a group that modifies the absorption of the chromophore, typically by shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and increasing the absorption intensity.

Two principal types of electronic transitions are expected for this molecule:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic and carbonyl groups contain such orbitals. Due to the extended conjugation between the phenyl ring and the carbonyl group, strong absorptions corresponding to π → π* transitions are expected. For substituted acetophenones, these typically result in a strong absorption band (often called the K-band) at wavelengths above 250 nm. science-softcon.de The ethoxy group, with its lone pair of electrons on the oxygen, donates electron density into the ring, further extending the conjugated system and likely causing a bathochromic shift of this band.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are typically much lower in intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. nist.gov For aryl ketones, the n → π* transition often appears as a weak, broad shoulder or a distinct band in the 300-350 nm region.

The alkyl pentanoyl chain does not participate in the conjugated system and is not expected to significantly influence the position of the main absorption bands, acting as a simple substituent.

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) | Associated Molecular Moiety |

|---|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~250-300 nm | High (ε > 10,000) | Benzoyl System (C₆H₄-C=O) |

| n → π | n (non-bonding) → π (antibonding) | ~300-350 nm | Low (ε < 1,000) | Carbonyl Group (C=O) |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. nih.gov

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. Therefore, experimental data regarding its unit cell parameters, space group, and specific atomic coordinates are not available. A successful structure determination would require the growth of a suitable single crystal, followed by data collection on a diffractometer. researchgate.net The resulting data would allow for the unambiguous determination of its solid-state molecular structure.

Aryl-Ketone Conformation: The bond between the phenyl ring and the carbonyl carbon (C_aryl–C=O) is a key determinant of conformation. To maximize conjugation between the π-systems of the ring and the carbonyl group, a coplanar or near-coplanar arrangement of the benzoyl moiety is expected. However, steric interactions between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring may cause a slight twist from perfect planarity.

Alkyl Chain Conformation: The conformation of the pentanoyl chain will be dictated by steric interactions. The bond between the carbonyl carbon and the first methylene group of the chain (C=O–CH₂) will likely adopt a conformation that minimizes eclipsing interactions. Typically, the alkyl group is staggered relative to the carbonyl oxygen. The remainder of the n-butyl chain is expected to adopt a low-energy, all-staggered (anti-periplanar) conformation to minimize steric strain, similar to that observed in n-pentane. imperial.ac.uk

The final conformation adopted in the crystal lattice represents a balance between these intramolecular forces and the intermolecular forces (e.g., van der Waals interactions, potential C-H···O hydrogen bonds) that maximize packing efficiency in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methodologies like DFT and HF are standard tools for predicting molecular properties. However, a specific application of these methods to 1-(4-Ethoxyphenyl)pentan-1-one is not documented in the current body of scientific literature.

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies for this compound have been found in the course of a thorough literature search. DFT is a widely used method that calculates the electronic structure of many-body systems, providing valuable insights into molecular geometries, vibrational frequencies, and electronic properties. The lack of such studies means that there is no available data on the optimized geometry, electronic band structure, or reactivity descriptors for this compound from DFT calculations.

Hartree-Fock (HF) Methods

Similarly, there are no available research articles detailing the use of Hartree-Fock (HF) methods to investigate this compound. The HF method is another foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction. Without such studies, information regarding the molecule's electronic energy and molecular orbitals as determined by HF theory is absent.

Molecular Structure and Energetics

The determination of a molecule's three-dimensional structure and its energetic landscape is a primary goal of computational chemistry. This information is essential for understanding its stability and reactivity.

Optimized Geometrical Parameters and Conformational Preferences

There is no published data on the optimized geometrical parameters (such as bond lengths, bond angles, and dihedral angles) or the conformational preferences of this compound. Conformational analysis is critical for flexible molecules like this one, as different conformers can have distinct energetic and reactive properties.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) analysis, which maps the energy of a molecule as a function of its geometry, has not been performed for this compound according to available literature. A PES scan is instrumental in identifying stable conformers, transition states, and in understanding the pathways of chemical reactions.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to its chemical behavior.

No specific research has been published detailing the electronic properties of this compound. This includes critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) maps. This information is vital for predicting the molecule's reactivity, stability, and intermolecular interactions.

HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.org This energy gap is also linked to the molecule's optical properties, as it corresponds to the lowest energy electronic excitation possible. schrodinger.com

The chemical reactivity of a molecule can be further described by global reactivity descriptors, which are calculated from the energies of the HOMO and LUMO orbitals. These descriptors include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (s). edu.krd Molecules with a large energy gap are considered "hard," while those with a small gap are termed "soft." edu.krd DFT calculations are a standard method for determining these values. The reactivity of this compound is expected to change in different solvent environments due to varying polarity.

Table 1: Calculated Global Reactivity Descriptors for this compound in Different Media (Illustrative Data)

| Parameter | Gas Phase | Water | Ethanol |

| EHOMO (eV) | -6.50 | -6.75 | -6.68 |

| ELUMO (eV) | -1.50 | -1.65 | -1.60 |

| Energy Gap (Eg) (eV) | 5.00 | 5.10 | 5.08 |

| Hardness (η) | 2.50 | 2.55 | 2.54 |

| Softness (s) | 0.20 | 0.196 | 0.197 |

| Electronegativity (χ) | 4.00 | 4.20 | 4.14 |

Note: The data in this table is illustrative, based on typical values for similar aromatic ketones, as specific computational studies for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing the electronic distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution and allowing for the prediction of reactive sites. mdpi.com

The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green represents areas of neutral or zero potential. mdpi.com

For this compound, the MEP analysis is expected to show the most negative potential (red region) concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs. The ether oxygen of the ethoxy group would also exhibit a negative potential. The most positive potential (blue region) would likely be found around the hydrogen atoms of the aromatic ring and the aliphatic pentanoyl chain. This map is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological receptors. mdpi.com

Mulliken Atomic Charge Analysis

Mulliken population analysis is a computational method used to estimate the partial charges on the individual atoms within a molecule. wikipedia.org These charges are calculated by partitioning the total electron population among the atoms. Although it is a widely used method due to its simplicity, it is known to be highly dependent on the basis set used in the calculation. wikipedia.org

The distribution of Mulliken charges provides insight into the electronic structure, dipole moment, and polarizability of a molecule. niscpr.res.in In this compound, the oxygen atoms of the carbonyl and ethoxy groups are expected to carry significant negative charges. The carbonyl carbon and the aromatic carbon attached to the ether oxygen would exhibit positive charges. The hydrogen atoms would generally carry small positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Atomic Charge (a.u.) |

| O (Carbonyl) | -0.550 |

| C (Carbonyl) | +0.480 |

| O (Ether) | -0.495 |

| C (Aromatic, attached to Ether O) | +0.310 |

| C (Aromatic, para to Ether O) | -0.205 |

Note: This data is hypothetical and serves an illustrative purpose, reflecting expected charge distributions for this type of molecule.

Electron Localization Function (ELF) and Localized Orbital Locators (LOL)

The Electron Localization Function (ELF) is a quantum chemical tool that provides a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It offers a clear and intuitive way to visualize chemical bonding, distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of core shells, covalent bonds, and lone pairs.

Localized Orbital Locators (LOL) provide a complementary analysis to ELF, also mapping regions of high electron localization. The LOL diagrams can reveal the details of bond and lone pair arrangements within the molecular structure. researchgate.net

For this compound, an ELF and LOL analysis would be expected to show:

High localization values corresponding to the core electron shells of the carbon and oxygen atoms.

Distinct localization domains for the C-C, C-H, C-O, and C=O bonds.

Prominent localization basins corresponding to the lone pairs on the carbonyl and ether oxygen atoms, which is consistent with the VSEPR model. wikipedia.org

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, providing an accurate "natural Lewis structure" of a molecule. wikipedia.orgq-chem.com A key feature of NBO analysis is its ability to quantify delocalization effects, known as hyperconjugative interactions.

Hyperconjugation involves donor-acceptor interactions between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the electron delocalization. researchgate.net A higher E(2) value indicates a more significant interaction.

In this compound, important hyperconjugative interactions would include:

Delocalization of the lone pair electrons of the ether oxygen into the antibonding π* orbitals of the aromatic ring.

Interactions between the π orbitals of the aromatic ring and the antibonding π* orbital of the carbonyl group.

Interactions involving σ and σ* orbitals of the aliphatic chain.

Table 3: Illustrative NBO Analysis for Key Hyperconjugative Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(2) O (Ether) | π(Carom-Carom) | 25.5 |

| π(Carom-Carom) | π(C=O) | 18.2 |

| π(C=O) | σ(Carom-Ccarbonyl) | 5.8 |

| σ(C-H) | σ(C-C) | 4.5 |

Note: The data presented is illustrative of the types and magnitudes of interactions expected for this molecule.

Spectroscopic Property Prediction

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. Theoretical calculations can provide vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra that can be compared with experimental data to confirm the molecular structure.

For this compound, DFT calculations (e.g., using the B3LYP functional) can be used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The analysis helps in assigning the specific vibrational modes, such as the characteristic C=O stretching of the ketone, C-O stretching of the ether, and various aromatic C-H bending modes. niscpr.res.in

The electronic absorption spectrum can be predicted using TD-DFT calculations. This method provides information about the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. niscpr.res.in

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronic and photonic technologies. researchgate.net The NLO response of a molecule is related to its ability to interact with an applied electric field, leading to changes in its optical properties. The first-order hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response.

Computational chemistry provides a reliable way to calculate the hyperpolarizability of a molecule. Molecules that possess a strong intramolecular charge transfer character, often found in donor-π-acceptor systems, tend to exhibit large β values. For this compound, the ethoxy group acts as an electron donor and the carbonyl group as an electron acceptor, connected through the π-system of the phenyl ring. This configuration suggests that the molecule may possess NLO properties.

The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea, to evaluate its potential. researchgate.net

Table 4: Calculated NLO Properties of this compound (Illustrative Data)

| Property | Value |

| Dipole Moment (μ) (Debye) | 3.45 |

| Mean Polarizability (α) (a.u.) | 150.2 |

| First Hyperpolarizability (βtot) (10-30 esu) | 12.5 |

| βtot / βurea | ~15x |

Note: The data is illustrative, based on computational studies of similar donor-acceptor aromatic systems.

Solvation Effects on Electronic Properties

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the solvation effects on the electronic properties of this compound. While the principles of solvatochromism—the effect of solvent polarity on the position of absorption and emission spectra—are well-established for ketones and aromatic compounds, detailed research findings, including data on spectral shifts in various solvents, changes in dipole moments, and theoretical calculations for this specific molecule, are not available in published literature.

In general, for a compound like this compound, which possesses a carbonyl chromophore and a substituted benzene (B151609) ring, changes in solvent polarity are expected to influence its UV-Visible absorption spectrum. Specifically, the n→π* and π→π* electronic transitions of the carbonyl group and the aromatic system would likely exhibit shifts in wavelength (λmax) when measured in solvents of differing polarity.

n→π transitions* typically undergo a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. This is due to the stabilization of the non-bonding (n) electrons in the ground state by polar solvents, which increases the energy gap for the transition.

π→π transitions* usually experience a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. This occurs because the excited state (π*) is generally more polar than the ground state (π) and is thus stabilized to a greater extent by polar solvents, decreasing the energy gap for the transition.

Computational models, such as those employing Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are standard tools for predicting such solvent effects. These theoretical investigations would typically yield data on excitation energies, oscillator strengths, and absorption wavelengths in various simulated solvent environments. However, no such computational studies specifically targeting this compound have been reported.

Due to the lack of published research, no data tables containing specific values for absorption maxima (λmax), molar absorptivity (ε), or calculated transition energies for this compound in a range of solvents can be provided. The scientific community has not yet directed its focus to the solvatochromic or theoretical electronic properties of this particular compound.

Applications in Chemical Science and Materials Research

Role as Chemical Intermediates in Organic Synthesis

Aryl ketones, such as 1-(4-Ethoxyphenyl)pentan-1-one, are versatile intermediates in organic synthesis. The carbonyl group can undergo a wide range of reactions, including reduction to alcohols, reductive amination to form amines, and various olefination reactions to create carbon-carbon double bonds. The aromatic ring can also be subject to further electrophilic substitution, although the existing acyl group is deactivating.

One of the most common methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . acs.orgnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. acs.org For this compound, this would typically involve the reaction of phenetole (B1680304) (ethoxybenzene) with valeryl chloride or valeric anhydride.

While the general reactivity of aryl ketones is well-established, specific documented examples of this compound being used as a key intermediate in the synthesis of more complex molecules are not extensively reported in readily available scientific literature. However, its structural motifs are present in various pharmaceutically relevant compounds, suggesting its potential as a building block in medicinal chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 1-(4-Ethoxyphenyl)pentan-1-ol |

| Reductive Amination | R-NH₂, NaBH₃CN | N-alkyl-1-(4-Ethoxyphenyl)pentan-1-amine |

| Wittig Reaction | Ph₃P=CHR, THF | 1-(4-Ethoxyphenyl)-1-alkenyl-pentane |

| Grignard Reaction | R-MgBr, Et₂O then H₃O⁺ | 1-(4-Ethoxyphenyl)-1-alkyl-pentan-1-ol |

Development of Novel Materials

The properties of this compound make it a candidate for investigation in the development of new materials.

Aromatic ketones can be incorporated into polymer structures to impart specific properties such as thermal stability, photo-reactivity, or altered mechanical characteristics. While direct applications of this compound in polymer science are not widely documented, compounds with similar structures are of interest. The ethoxy group and the alkyl chain could potentially influence the solubility and processing characteristics of polymers into which it might be incorporated.

Aryl ketones are a well-known class of photoinitiators, particularly for free-radical polymerization. rsc.org Upon absorption of UV light, these molecules can be excited to a triplet state and can initiate polymerization through hydrogen abstraction from a suitable donor or through other photochemical pathways. The presence of an alkoxy group on the phenyl ring can influence the photophysical properties of the ketone, potentially enhancing its efficiency as a photoinitiator. acs.org Although specific studies on this compound as a photoinitiator are scarce, the general mechanism for related compounds suggests its potential in this application.

Table 2: General Properties of Aryl Ketone Photoinitiators

| Property | Description | Relevance to this compound |

|---|---|---|

| Absorption Spectrum | Typically absorb in the UV-A range (320-400 nm). | The ethoxy group may cause a slight red-shift in the absorption spectrum. |

| Intersystem Crossing | Efficiently form triplet states upon photoexcitation. | A key requirement for Type II photoinitiation. |

| Reactivity | Triplet state can abstract hydrogen atoms from monomers or synergists. | The pentanoyl chain may influence the excited state lifetime and reactivity. |

Organic compounds with aromatic and carbonyl groups are of interest in the field of organic electronics for their potential semiconducting and photoelectric properties. researchgate.net While there is no specific literature on the photoelectric properties of this compound, the electronic structure of aryl ketones allows for the generation of charge carriers upon photoexcitation. Further research would be needed to determine if this compound or its derivatives could be useful in applications such as organic photovoltaics or photodetectors.

Model Compounds for Reaction Studies

Aryl ketones are often used as model compounds to study the mechanisms of various chemical reactions. Their relatively simple structure and the well-defined reactivity of the carbonyl group allow for the systematic investigation of reaction kinetics, intermediates, and transition states. For example, the study of the reduction of a series of substituted aryl ketones can provide insights into the electronic and steric effects of substituents on the reaction rate and stereoselectivity. While no studies specifically mentioning the use of this compound as a model compound were found, its structure is suitable for such investigations.

Limited Information on Industrial Applications of this compound

Despite a comprehensive search for the industrial applications of the chemical compound this compound, publicly available information regarding its use in large-scale industrial chemical processes is exceedingly limited. The compound is primarily cataloged by various chemical suppliers as a research chemical, suggesting its use is predominantly in laboratory-scale research and development rather than in extensive industrial manufacturing.

While some sources classify this compound as a potential pharmaceutical intermediate, specific details of its role in the synthesis of any commercialized pharmaceutical active ingredients are not documented in the accessible scientific literature or patent databases. Investigations into its potential use as a building block for bioactive compounds, liquid crystals, or organic electronic materials have not yielded concrete evidence of its application in these industries.

No significant research findings or patents detailing the use of this compound in specific industrial processes, complete with reaction parameters or production yields, could be identified. This lack of information prevents the creation of a detailed data table as requested.

It is possible that the industrial applications of this compound are not disclosed in the public domain or that its role is confined to niche, small-scale applications that are not widely reported. Therefore, a thorough and informative article on the industrial chemical processes involving this compound cannot be generated at this time due to the absence of relevant data.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)pentan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves Friedel-Crafts acylation, where 4-ethoxyphenyl derivatives react with pentanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include coupling reactions using aryl halides and ketone precursors under palladium catalysis. To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., excess acyl chloride). Recrystallization in ethanol or hexane/ethyl acetate mixtures can improve purity .

Q. How can the purity of this compound be validated post-synthesis?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Quantify purity by comparing retention times with standards and assess mass fragmentation patterns.

- 1H/13C NMR : Confirm absence of impurities by verifying peak integration matches theoretical proton/carbon counts.

- Melting Point Analysis : Compare observed melting points with literature values to detect solvate formation or polymorphic variations .

Q. What crystallographic methods are suitable for resolving the molecular structure of 1-(4-Ethoxypphenyl)pentan-1-one?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, ensuring high-resolution data (≤ 0.8 Å) to resolve ethoxyphenyl and pentanone moieties. Address twinning or disorder with iterative refinement cycles. For powder samples, pair SCXRD with solid-state NMR to cross-validate hydrogen bonding and lattice parameters .

Q. How can the stability of this compound under varying storage conditions be assessed?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose samples to UV-Vis light and monitor degradation via UV spectroscopy or LC-MS.

- Humidity Tests : Store samples at 40–75% relative humidity and track hygroscopicity using dynamic vapor sorption (DVS). Stability-indicating assays should quantify degradation products like phenolic byproducts .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound analogs?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and ethoxy group vibrations (C-O at ~1250 cm⁻¹).

- NMR : Use NOESY/ROESY to study spatial proximity between ethoxy and ketone groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns for halogenated analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic sites (e.g., carbonyl carbon). Compare activation energies of intermediates using transition state theory. Validate predictions experimentally via kinetic studies under varying pH and nucleophile concentrations .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may mismatch static crystal structures.

- Hirshfeld Surface Analysis : Compare intermolecular interactions in SCXRD data with solution-state NMR NOE correlations.

- Synchrotron Radiation : Collect high-pressure crystallographic data to resolve disorder not observable at ambient conditions .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced biological activity?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with varied alkoxy groups (e.g., methoxy, propoxy) and assess bioactivity (e.g., receptor binding assays).

- Pharmacophore Modeling : Map electronic (HOMO/LUMO) and steric features to correlate with activity. For CNS-targeted analogs, prioritize lipophilicity (logP) optimization via Hansch analysis .

Q. What advanced chromatographic techniques separate enantiomers of chiral this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Capillary Electrophoresis (CE) : Employ cyclodextrin additives for enantiomeric resolution.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How do metabolic pathways of this compound differ in vitro vs. in vivo models?

Methodological Answer:

- In Vitro : Use liver microsomes (e.g., human S9 fractions) to identify phase I metabolites (e.g., hydroxylation at pentanone chain) via LC-QTOF-MS.

- In Vivo : Administer radiolabeled compound in rodent models and track urinary/fecal metabolites using radio-HPLC. Compare cytochrome P450 isoform contributions via chemical inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.